molecular formula C14H18BNO2 B1526014 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1116093-68-5

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No. B1526014
M. Wt: 243.11 g/mol
InChI Key: YPNXTWRHWZOBLW-UHFFFAOYSA-N
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Description

“5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” is a chemical compound. It is a derivative of benzonitrile and contains a boronate ester group . This compound is often used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” includes a benzonitrile core with a 5-methyl group and a 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) group .


Chemical Reactions Analysis

The compound “5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile” can participate in various chemical reactions. For instance, the boronate ester group can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Scientific Research Applications

Structural and Vibrational Properties Studies

The compound, closely related to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, was synthesized and its structure was characterized using various spectroscopic methods. The crystal structures were confirmed by X-ray diffraction, and the molecular structures were optimized based on density functional theory (DFT) calculations. This comprehensive study also involved vibrational assignments based on characteristic absorption bands, making significant contributions to understanding the spectroscopic and structural properties of such compounds (Wu, Chen, Chen, & Zhou, 2021).

Synthesis and Crystallography of Boric Acid Ester Intermediates

Another research focused on boric acid ester intermediates that resemble the structure of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The compounds were synthesized through a substitution reaction, and their structures were validated using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses were performed through X-ray diffraction. DFT was employed to further investigate the molecular electrostatic potential and frontier molecular orbitals, revealing significant physicochemical properties of these compounds (Huang et al., 2021).

Advanced Synthesis Techniques

The compound was also mentioned in the context of advanced synthesis techniques, such as microwave-assisted boronate ester formation. This method facilitated the convenient access to N-substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, which were further processed through Suzuki–Miyaura cross-coupling to yield a variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).

properties

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNXTWRHWZOBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

CAS RN

1116093-68-5
Record name 5-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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